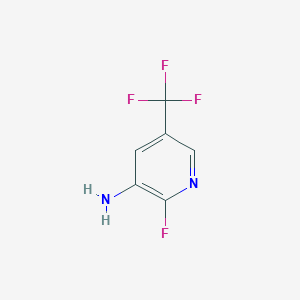

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated building block . It is used in the synthesis of various compounds, including selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine involves several steps. One method involves a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole, followed by hydrolysis in the presence of 6 M HCl . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is represented by the empirical formula C6H3F4N . The molecule has a molecular weight of 165.09 .Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine acts as a reactant in the synthesis of various compounds. For instance, it is used in the preparation of aminopyridines through amination reactions . It also participates in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a solid powder that can range in color from white to light yellow . It has a density of 1.368 g/mL at 25 °C and a refractive index of n20/D 1.401 .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

“2-Fluoro-5-(trifluoromethyl)pyridin-3-amine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. The unique physicochemical properties of this compound contribute to the biological activities of the pharmaceuticals .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, including “2-Fluoro-5-(trifluoromethyl)pyridin-3-amine”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Veterinary Medicine

Several TFMP derivatives are also used in the veterinary industry . These compounds have been found to be effective in various treatments and are included in several veterinary products .

Synthesis of Active Ingredients

“2-Fluoro-5-(trifluoromethyl)pyridin-3-amine” is used in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . The unique characteristics of the pyridine moiety contribute to the biological activities of these active ingredients .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is an important research topic, and “2-Fluoro-5-(trifluoromethyl)pyridin-3-amine” plays a significant role in this field . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .

Future Applications

Given the unique properties and versatile applications of “2-Fluoro-5-(trifluoromethyl)pyridin-3-amine”, it is expected that many novel applications of this compound will be discovered in the future . This includes potential advancements in the agrochemical, pharmaceutical, and functional materials fields .

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCVVVPWXVZZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)